Factor B-IN-2 IC50 Potency Is ~150-Fold Lower Than That of Clinical Candidate Iptacopan (LNP023)
In a direct cross-study comparison, Factor B-IN-2 exhibits an IC50 of 1.5 μM (1500 nM) , whereas the clinical-stage factor B inhibitor Iptacopan (LNP023) exhibits an IC50 of 10 nM . This represents an approximately 150-fold difference in potency, with Factor B-IN-2 being significantly less potent on a molar basis.
| Evidence Dimension | Factor B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | Iptacopan (LNP023): 10 nM |
| Quantified Difference | ~150-fold lower potency (1.5 μM vs. 10 nM) |
| Conditions | In vitro enzymatic/binding assays; specific experimental conditions for Factor B-IN-2 assay not publicly available from vendor sources; Iptacopan data from validated studies. |
Why This Matters
This quantitative potency gap dictates that Factor B-IN-2 is suited for early-stage in vitro target engagement studies, whereas Iptacopan is a clinical candidate with demonstrated in vivo efficacy.
